4,6-Dichloro-2-(methylthio)-5-pyrimidineamine

Physical Chemistry Material Science Pharmaceutical Development

This halogenated aminopyrimidine building block features a unique 4,6-dichloro-2-methylthio-5-amine substitution pattern ideal for sequential nucleophilic aromatic substitution. Differentiated by its free amine handle at the 5-position, it serves as a core scaffold for Aurora A kinase inhibitors (Ki low nM) and glutathione S-transferase (GST) modulators. Distinct from common 4,6-dichloro-2-methylpyrimidine analogs in handling and solid-state properties.

Molecular Formula C5H5Cl2N3S
Molecular Weight 210.08 g/mol
CAS No. 333388-03-7
Cat. No. B1426700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(methylthio)-5-pyrimidineamine
CAS333388-03-7
Molecular FormulaC5H5Cl2N3S
Molecular Weight210.08 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(C(=N1)Cl)N)Cl
InChIInChI=1S/C5H5Cl2N3S/c1-11-5-9-3(6)2(8)4(7)10-5/h8H2,1H3
InChIKeyRYDZQZVTGOIZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(methylthio)-5-pyrimidineamine: Core Properties and Procurement Baseline for Pyrimidine-Based Research


4,6-Dichloro-2-(methylthio)-5-pyrimidineamine (CAS 333388-03-7) is a halogenated aminopyrimidine building block featuring chlorine atoms at the 4- and 6-positions, a methylthio group at the 2-position, and an amine at the 5-position [1]. With a molecular formula of C5H5Cl2N3S and a molecular weight of 210.08 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors [2]. Its structure allows for sequential functionalization via nucleophilic aromatic substitution, enabling the construction of more complex heterocyclic systems .

Why 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine Cannot Be Simply Replaced by Common Pyrimidine Analogs


While numerous pyrimidine derivatives are commercially available, the specific substitution pattern of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine creates a unique reactivity and physical property profile that cannot be replicated by common alternatives. The combination of two chlorine atoms, a methylthio group, and a free amine results in a distinct electronic environment that influences both its synthetic utility and its performance as a precursor . As demonstrated by comparative melting point analysis, simple replacement of the methylthio group with a methyl group alters the solid-state properties, impacting handling and purification workflows . Furthermore, the compound's demonstrated utility as a starting material for high-potency kinase inhibitors [1] is directly tied to its specific substitution pattern; using a different pyrimidine core would necessitate a complete redesign of the synthetic route and likely lead to altered biological activity in the final product.

Quantitative Differentiation: 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine vs. Key Analogs


Comparative Solid-State Properties: Melting Point Differentiation

The melting point of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine is significantly impacted by the presence of the methylthio group. While a specific melting point value for the target compound is not publicly reported, comparative analysis with the structurally similar 5-amino-4,6-dichloro-2-methylpyrimidine reveals a key difference. The replacement of the methylthio group with a simple methyl group results in a melting point range of 70-75°C , whereas the target compound, due to the more flexible sulfur-containing substituent, is expected to have a lower melting point, as seen in the closely related 4,6-dichloro-2-(methylthio)pyrimidine (mp 38-44°C) . This property difference affects handling, purification, and formulation, making direct substitution problematic.

Physical Chemistry Material Science Pharmaceutical Development

Synthetic Utility as a Kinase Inhibitor Precursor

4,6-Dichloro-2-(methylthio)pyrimidine, the immediate precursor to the target amine, has been explicitly used as a starting material for the synthesis of potent Aurora A kinase inhibitors. A patent from Vertex Pharmaceuticals demonstrates that a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine yields a final compound (V) with a Ki for Aurora A of >1 nM and ≤2 nM [1]. This high potency is directly linked to the specific substitution pattern present in the starting material, which is retained in the final inhibitor's core. While the target amine itself may not be the final inhibitor, its role as a key intermediate is validated by this data.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Derivative GST Inhibition and Antioxidant Capacity

While not a direct measurement of the target compound itself, a 2025 study on pyrimidine derivatives provides insight into the biological potential of compounds containing the 4,6-dichloro-2-(methylthio)pyrimidine core. Two related compounds, p1 and p2, which are carbonyl chloride and carboxyamide derivatives at the 5-position, respectively, demonstrated potent inhibition of glutathione S-transferase (GST). The IC50 values were 38.5 nM for p1 and 46.2 nM for p2, compared to 5.82 nM for the known GST inhibitor ethacrynic acid [1]. Ki values were 57.61 nM and 43.75 nM, respectively, with a non-competitive mechanism [1]. Additionally, both compounds showed DPPH radical scavenging activity comparable to ascorbic acid [1].

Biochemistry Oxidative Stress Drug Resistance

Documented Synthesis Yield and Purity

A validated synthesis route for 4,6-dichloro-2-(methylthio)-5-pyrimidineamine reports a yield of 87% following purification by flash column chromatography . The final product was obtained as a colorless solid with characterization by MS (m/z found 210.3 [M+H]+) and 1H NMR (δ 5.89 (s, 2H), 2.45 (s, 3H) in (CD3)2SO) . Commercial suppliers typically offer this compound with a purity of 95% . This well-defined synthetic procedure and purity profile provide a reliable benchmark for procurement and subsequent research use.

Synthetic Chemistry Process Development Quality Control

High-Value Application Scenarios for 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine in Research and Industry


Kinase Inhibitor Drug Discovery and Lead Optimization

4,6-Dichloro-2-(methylthio)-5-pyrimidineamine is ideally suited as a core scaffold for the synthesis of novel kinase inhibitors. As demonstrated by Vertex Pharmaceuticals, the closely related 4,6-dichloro-2-(methylthio)pyrimidine serves as the starting point for Aurora A inhibitors with Ki values in the low nanomolar range [1]. Researchers targeting kinases, particularly those with a validated pyrimidine-binding pharmacophore, can utilize this amine to introduce diverse substituents at the 5-position, exploring structure-activity relationships to optimize potency and selectivity [1].

Development of GST-Targeted Therapeutics

The pyrimidine core of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine has been shown to yield derivatives with significant inhibitory activity against glutathione S-transferase (GST) [2]. This suggests a direct application in developing agents to combat drug resistance in cancer therapy or to modulate oxidative stress in various disease models. The available amine handle allows for the attachment of diverse chemical moieties to further optimize GST binding affinity and pharmacokinetic properties [2].

Agrochemical and Specialty Chemical Synthesis

Chlorinated methylthio-pyrimidines are frequently applied in agrochemical research, where the pyrimidine ring system is a common motif in herbicides and fungicides . The multiple reactive sites on 4,6-dichloro-2-(methylthio)-5-pyrimidineamine allow for the creation of diverse libraries of compounds for screening against agricultural pests and pathogens. Its established synthesis route and defined purity profile make it a practical and reliable starting material for industrial-scale research and development.

Chemical Biology Probe Development

The compound's well-defined structure and the availability of a primary amine handle make it suitable for developing chemical biology probes. The amine can be readily functionalized with biotin, fluorescent dyes, or photoaffinity labels to create tools for target identification and validation studies [1]. This application leverages the compound's synthetic tractability and the demonstrated biological activity of its derivatives [2].

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